molecular formula C7H4BrFO3 B6358399 6-Bromo-2-fluoro-3-hydroxybenzoic acid CAS No. 91659-33-5

6-Bromo-2-fluoro-3-hydroxybenzoic acid

Cat. No. B6358399
CAS RN: 91659-33-5
M. Wt: 235.01 g/mol
InChI Key: LJTRQPMMGRNXFF-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoro-3-hydroxybenzoic acid is a chemical compound with the molecular formula C7H4BrFO3 . It has a molecular weight of 235.01 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, the synthesis of 2-bromo-6-fluorobenzoic acid involves several steps including nitrification, nitroreduction, bromization, diazo-deamination, and hydrolysis . The synthesis process of 2-Bromo-6-fluorotoluene derivatives involves bromination, hydrolysis, oxidation, and Sommlet reactions .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C7H4BrFO3/c8-3-1-2-4 (10)5 (6 (3)9)7 (11)12/h1-2,10H, (H,11,12) and the InChI key is PKYVMESVHCKHNA-UHFFFAOYSA-N .

Safety and Hazards

The safety data sheet for a similar compound, 3-Hydroxybenzoic acid, indicates that it may cause serious eye damage and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Relevant Papers The relevant papers retrieved discuss the synthesis, properties, and applications of similar compounds . For example, one paper discusses the catalytic protodeboronation of pinacol boronic esters . Another paper discusses the inhibitors of hepatitis C virus polymerase .

Mechanism of Action

Target of Action

Boronic acids and their esters, which are structurally similar to this compound, have been studied extensively for their potential as pharmaceutical agents . They have been used in the development of enzyme inhibitors, controlled drug delivery polymers, saccharide sensors, and boron neutron capture therapy (BNCT) .

Mode of Action

Boronic acids and their esters, including phenylboronic pinacol esters, have been found to undergo hydrolysis, especially at physiological ph . The rate of this reaction is influenced by the substituents in the aromatic ring and the pH of the environment .

Biochemical Pathways

Boronic acids and their esters are known to interact with carbohydrates, forming 5- or 6-membered cyclic esters . This interaction could potentially affect various biochemical pathways, particularly those involving carbohydrates.

Pharmacokinetics

The stability of boronic acids and their esters in water is a significant factor influencing their pharmacokinetics . These compounds are only marginally stable in water, and their rate of hydrolysis can significantly affect their bioavailability .

Result of Action

The interaction of boronic acids and their esters with carbohydrates can lead to the formation of cyclic esters . This reaction could potentially have various molecular and cellular effects, depending on the specific cellular context.

Action Environment

The action of 6-Bromo-2-fluoro-3-hydroxybenzoic acid is influenced by environmental factors such as pH and the presence of water. The rate of hydrolysis of boronic acids and their esters is considerably accelerated at physiological pH . Moreover, these compounds are only marginally stable in water, which can affect their efficacy and stability .

properties

IUPAC Name

6-bromo-2-fluoro-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO3/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTRQPMMGRNXFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)F)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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